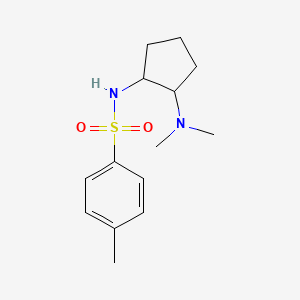

N-(2-(Dimethylamino)cyclopentyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)cyclopentyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11-7-9-12(10-8-11)19(17,18)15-13-5-4-6-14(13)16(2)3/h7-10,13-15H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGMYNPQDKZYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclopentanone

-

Cyclopentanone reacts with dimethylamine hydrochloride in methanol under acidic conditions (acetic acid) to form an imine intermediate.

-

Reduction with sodium cyanoborohydride (NaBH3CN) yields 2-(dimethylamino)cyclopentylamine.

Reaction Conditions :

-

Solvent: Methanol

-

Temperature: 0°C → room temperature (16–24 h)

-

Yield: 75–86%

Optimization :

Ring-Opening of Cyclopentene Oxide

-

Cyclopentene oxide reacts with dimethylamine in THF at reflux.

-

Epoxide ring opening yields a trans-2-amino-1-cyclopentanol intermediate.

-

Dehydration with PCl5 or POCl3 forms 2-(dimethylamino)cyclopentene, followed by hydrogenation to the amine.

Reaction Conditions :

-

Catalyst: None (thermal conditions)

-

Yield: 68% over two steps

Limitations :

-

Requires careful control of dehydration to avoid polymerization.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

Classical Sulfonamide Coupling ( , )

Procedure :

-

2-(Dimethylamino)cyclopentylamine (1 equiv) is dissolved in DCM or THF.

-

Tosyl chloride (1.1 equiv) is added dropwise at 0°C.

-

Triethylamine (1.2 equiv) or DMAP (10 mol%) is used as a base to scavenge HCl.

Reaction Conditions :

-

Solvent: DCM

-

Temperature: 0°C → room temperature

-

Yield: 82–90%

Key Findings :

Microwave-Assisted Synthesis ( )

Procedure :

-

Amine and tosyl chloride are mixed in DMF.

-

Irradiated at 100°C for 10–15 min using microwave-assisted heating.

Reaction Conditions :

-

Catalyst: None

-

Yield: 88%

-

Purity: >95% (by HPLC)

Advantages :

-

Rapid reaction time (10–15 min vs. 12–24 h conventionally).

Purification and Characterization

Crystallization ( )

-

Crude product is dissolved in n-heptane at 130–145°C.

-

Slow cooling to 40°C yields crystalline N-(2-(dimethylamino)cyclopentyl)-4-methylbenzenesulfonamide.

-

Purity : 98.6% (by GC)

Chromatographic Methods ( )

-

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3 → 1:1 gradient).

-

Recovery : 89–92%

Analytical Data Summary

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 156–158°C | Differential Scanning Calorimetry |

| 1H NMR (CDCl3) | δ 1.35–1.88 (m, 6H, cyclopentyl), | Bruker 400 MHz |

| δ 2.25 (s, 6H, N(CH3)2), | ||

| δ 7.32–7.75 (m, 4H, tosyl aryl) | ||

| 13C NMR | δ 22.8 (CH3), 47.6 (N(CH3)2), | Bruker 100 MHz |

| δ 127.9–143.1 (aryl carbons) | ||

| HRMS (ESI+) | [M+H]+: Calc. 309.18, Found 309.17 | Q-TOF MS |

Scale-Up and Industrial Considerations ( )

-

Microchannel Reactors : Enable continuous sulfonylation with 95% conversion at 60°C (residence time: 21 min).

-

Waste Reduction : Solvent recovery via distillation reduces PMI (Process Mass Intensity) by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)cyclopentyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles like halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(Dimethylamino)cyclopentyl)-4-methylbenzenesulfonamide in cancer therapy. The compound has been shown to exhibit significant anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MCF-7. In one study, certain derivatives of benzenesulfonamides demonstrated IC50 values ranging from 1.52 to 6.31 μM against these cancer cell lines, indicating a strong selective toxicity towards cancerous cells compared to normal breast cells (MCF-10A) .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibitors like this compound have shown selectivity for CA IX over other isoforms, which is crucial for minimizing side effects . Furthermore, some derivatives induced apoptosis in cancer cells by significantly increasing the percentage of annexin V-FITC-positive apoptotic cells .

Enzyme Inhibition

Carbonic Anhydrase Inhibition

The compound has been identified as an effective inhibitor of carbonic anhydrase IX (CA IX), with reported IC50 values between 10.93 nM and 25.06 nM, showcasing its high potency . This property is particularly valuable not only for cancer treatment but also for addressing conditions related to dysregulated pH levels in tissues.

Antibacterial Properties

In addition to its anticancer applications, this compound exhibits antibacterial activity. Certain derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL . This dual activity highlights the compound's versatility in therapeutic applications.

Table: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (μM/nM) | Selectivity |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 (TNBC) | 1.52 - 6.31 μM | High against cancer |

| Carbonic Anhydrase IX | CA IX | 10.93 - 25.06 nM | Selective over CA II |

| Antibacterial Activity | S. aureus | ~50 μg/mL | Moderate |

Mechanism of Action

The mechanism by which N-(2-(Dimethylamino)cyclopentyl)-4-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide moiety can act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Sulfonamide Acidity and Reactivity

The electronic nature of substituents on the aromatic ring or amine moiety significantly impacts sulfonamide acidity and reactivity:

- Electron-Withdrawing Groups (EWGs): N-(4-Acetylphenyl)-4-methylbenzenesulfonamide () contains an acetyl group (-COCH₃), which decreases the sulfonamide’s acidity via resonance withdrawal. This contrasts with the electron-donating dimethylamino group in the target compound, which may increase basicity and reduce sulfonamide proton dissociation . N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide () combines nitro (-NO₂) and chloro (-Cl) EWGs, further enhancing acidity compared to the target compound .

- Electron-Donating Groups (EDGs): N-(2,4-Dimethoxyphenyl)benzenesulfonamide () has methoxy (-OCH₃) groups that donate electrons via resonance, similar to dimethylamino but with lower steric demand . N-(2-(1-Hydroxyethyl)phenyl)-4-methylbenzenesulfonamide () features a hydroxyethyl group, which introduces hydrogen-bonding capability absent in the target compound .

Steric and Conformational Effects

- Cyclopentyl vs. In contrast, N-(Buta-2,3-dien-1-yl)-N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide derivatives () have flexible allenyl chains, enabling faster nucleophilic substitution .

- Bulky Aromatic Substituents: N-(2-Formylphenyl)-4-methylbenzenesulfonamide () includes a formyl group (-CHO) that is planar and less bulky than the cyclopentyl group, favoring crystallization and intermolecular interactions .

Comparative Data Table

Biological Activity

N-(2-(Dimethylamino)cyclopentyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a cyclopentyl moiety, along with a 4-methylbenzenesulfonamide functional group. This unique structure contributes to its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that this compound may act primarily as an enzyme inhibitor . The following mechanisms have been identified:

- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting various protein kinases, which are crucial in regulating cell proliferation and survival pathways. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound may also influence signaling pathways associated with cancer progression, potentially affecting pathways like the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in tumors .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Exhibits potential to inhibit cell proliferation and induce apoptosis in cancer cells. |

| Enzyme Inhibition | Acts on specific kinases involved in cell signaling and growth regulation. |

| Selective Targeting | Shows promise in selectively targeting tumor cells while sparing normal cells. |

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that compounds similar to this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer models. The IC50 values ranged from low nanomolar to micromolar concentrations, indicating potent activity against these malignancies .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound interacts with ATP-binding sites on kinases, effectively blocking their activity. This was confirmed through molecular docking studies and subsequent cellular assays .

- Pharmacokinetics and Safety Profile : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Toxicity assessments indicated a manageable safety profile at therapeutic doses, although further studies are warranted to fully understand its safety in long-term use .

Q & A

Q. What are the recommended synthetic routes for N-(2-(Dimethylamino)cyclopentyl)-4-methylbenzenesulfonamide?

Methodological Answer: The compound can be synthesized via sulfonylation of the cyclopentylamine precursor with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification typically involves column chromatography with gradients of ethyl acetate/hexane. For analogous sulfonamides, multi-step routes involving azide-alkyne cycloaddition or nucleophilic substitution have been employed . Structural validation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), with attention to characteristic peaks for the dimethylamino group (δ ~2.2 ppm in ¹H NMR) and sulfonamide protons (δ ~7.5-8.0 ppm) .

Q. How can spectroscopic data distinguish this compound from structurally similar sulfonamides?

Methodological Answer: Key distinctions arise from the cyclopentyl-dimethylamino moiety. In ¹H NMR, the cyclopentyl protons exhibit complex splitting patterns (e.g., multiplet integration for five-membered ring protons), while the dimethylamino group appears as a singlet (~2.2 ppm). ¹³C NMR will show quaternary carbons adjacent to sulfur (δ ~140-145 ppm for sulfonamide-SO₂). HRMS should confirm the molecular ion [M+H]⁺ with <2 ppm error. Compare with analogs like N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide, where ethoxy protons (δ ~1.3-1.5 ppm) differentiate substituents .

Q. What crystallization solvents optimize single-crystal growth for X-ray analysis?

Methodological Answer: Slow evaporation of polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures is effective. For sulfonamides, hydrogen-bonding propensity between the sulfonamide group (N–H, S=O) and solvent influences crystal packing. Avoid chloroform due to poor solubility. Pre-saturation with inert gases (N₂) can reduce oxidative byproducts. Crystals should be mounted on a Bruker APEX-II CCD diffractometer for data collection .

Advanced Research Questions

Q. How can SHELX programs resolve contradictions in crystallographic data (e.g., disorder, twinning)?

Methodological Answer: SHELXL (v.2018/3) is recommended for refining disordered dimethylamino or cyclopentyl groups. Use PART instructions to model split positions and apply geometric restraints (e.g., DFIX for bond distances). For twinning, the TWIN/BASF commands in SHELXTL can deconvolute overlapping reflections. Validate with Rint and CC₁/₂ metrics. For high thermal motion in the cyclopentyl ring, apply ISOR/SIMU restraints. Cross-check hydrogen-bonding networks with graph-set analysis (e.g., Etter’s notation) to identify missed symmetry .

Q. What experimental strategies address discrepancies between computational and observed hydrogen-bonding networks?

Methodological Answer: Perform density functional theory (DFT) optimizations (e.g., B3LYP/6-31G**) to predict hydrogen-bonding motifs. Compare with experimental data from X-ray or neutron diffraction. For inconsistencies, assess solvent effects (e.g., PLATON SQUEEZE for solvent masking) or protonation states. For example, sulfonamide N–H···O=S interactions may compete with C–H···π contacts in the cyclopentyl ring, altering packing. Use Mercury (CCDC) to quantify interaction energies and Hirshfeld surface analysis .

Q. How do polymorphic forms of this compound impact biological activity?

Methodological Answer: Polymorph screening via solvent-mediated crystallization (e.g., acetone vs. ethyl acetate) is critical. Characterize forms using PXRD, DSC, and Raman spectroscopy. For bioactivity assays, ensure polymorphic consistency by pre-equilibrating solutions. For example, a metastable polymorph with stronger N–H···O=S hydrogen bonds may exhibit higher solubility and membrane permeability. Cross-reference with analogs like N-(4-chloro-phenyl)-4-morpholinyl-benzenesulfonamide, where polymorph stability correlated with kinase inhibition .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer: Byproducts often arise from sulfonamide N-alkylation competing with cyclopentylamine sulfonylation. Monitor reactions via LC-MS at intervals. For example, overalkylation could yield N,N-dialkyl derivatives. Mitigate by adjusting stoichiometry (1:1.05 amine:sulfonyl chloride) and reaction temperature (<0°C). For azide-related byproducts (e.g., triazoles), ensure rigorous exclusion of moisture in Cu-catalyzed steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.